N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound that features a benzodioxin ring, a piperidine ring, and various functional groups
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure, which includes a 2,3-dihydro-1,4-benzodioxin moiety , suggests it may interact with proteins or receptors that have affinity for this structural motif.
Mode of Action
Given the presence of the 2,3-dihydro-1,4-benzodioxin moiety , it is plausible that the compound could interact with its targets via hydrophobic interactions or hydrogen bonding. The resulting changes could potentially alter the conformation or activity of the target proteins or receptors, but this needs to be confirmed through experimental studies.
Biochemical Pathways
The compound’s structure suggests it could potentially interfere with pathways involving proteins or receptors that recognize the 2,3-dihydro-1,4-benzodioxin moiety . The downstream effects of such interactions would depend on the specific roles of these proteins or receptors in cellular processes.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on its structure, it could potentially modulate the activity of proteins or receptors that interact with the 2,3-dihydro-1,4-benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized from catechol and ethylene glycol under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized through cyclization reactions involving appropriate amines and aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions:
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols .
Scientific Research Applications
N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxan: Shares the benzodioxin ring but lacks the piperidine and carboxamide groups.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide have similar structural features but different substituents.
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to its combination of a benzodioxin ring, a piperidine ring, and various functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-ethyl-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-10-21-11-8-16(9-12-21)20(23)22(4-2)15-17-6-5-7-18-19(17)25-14-13-24-18/h1,5-7,16H,4,8-15H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKJBBAVZHBDBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C2C(=CC=C1)OCCO2)C(=O)C3CCN(CC3)CC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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